Erastin

Ferroptosis System xc- Inhibition Cancer Cell Death

Erastin is ~2,500-fold more potent than sulfasalazine at blocking system xc⁻-mediated cystine uptake, with sub-micromolar IC₅₀ values that minimize off-target effects. Its irreversible inhibition enables pulse-treatment protocols (2 h exposure suffices for sustained glutathione depletion). Unlike RSL3, erastin effectively suppresses Jurkat T-ALL proliferation. In colorectal cancer models, erastin targets cancer stem cells via SLC7A11 inhibition, attenuating chemoresistance in vivo at 10 mg/kg. Procure authentic erastin—not generic alternatives—to ensure reproducible ferroptosis research.

Molecular Formula C30H31ClN4O4
Molecular Weight 547.0 g/mol
CAS No. 571203-78-6
Cat. No. B1684096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErastin
CAS571203-78-6
SynonymsErastin
Molecular FormulaC30H31ClN4O4
Molecular Weight547.0 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl
InChIInChI=1S/C30H31ClN4O4/c1-3-38-27-11-7-6-10-26(27)35-29(32-25-9-5-4-8-24(25)30(35)37)21(2)33-16-18-34(19-17-33)28(36)20-39-23-14-12-22(31)13-15-23/h4-15,21H,3,16-20H2,1-2H3
InChIKeyBKQFRNYHFIQEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Erastin (CAS 571203-78-6): A Potent System xc- Inhibitor for Ferroptosis Research Procurement


Erastin (CAS 571203-78-6) is a cell-permeable small molecule that functions as a ferroptosis inducer by inhibiting the cystine/glutamate antiporter system xc⁻ [1]. Its mechanism of action involves binding to and activating voltage-dependent anion channels (VDAC2/VDAC3) and inhibiting cystine uptake, leading to glutathione depletion and subsequent iron-dependent, non-apoptotic cell death [2]. Erastin was originally identified for its selective lethality in cells expressing oncogenic RAS [3] and has become a foundational tool for investigating ferroptosis pathways in cancer research.

Why Generic 'Ferroptosis Inducer' or System xc⁻ Inhibitor Substitution Fails for Erastin


Erastin cannot be interchanged with other ferroptosis inducers or system xc⁻ inhibitors due to substantial mechanistic and potency differences. RSL3, for example, induces ferroptosis via direct GPX4 inhibition rather than system xc⁻ blockade, resulting in divergent cell line sensitivities and distinct rescue profiles by ferrostatin-1 [1]. Sorafenib, despite literature reports, fails to trigger ferroptosis across a wide range of tumor cell lines unlike erastin and sulfasalazine [2]. Even within the system xc⁻ inhibitor class, sulfasalazine (SAS) is approximately 2,500-fold less potent than erastin in HT-1080 and Calu-1 cells, making it unsuitable for experiments requiring robust cystine uptake inhibition [3]. The quantitative evidence below substantiates why procurement of authentic erastin, rather than a generic alternative, is essential for reproducible ferroptosis research.

Quantitative Differentiation of Erastin Against Closest Comparators for Procurement Decisions


Erastin Exhibits ~2,500-Fold Greater Potency than Sulfasalazine (SAS) in System xc⁻ Inhibition

Erastin demonstrates markedly superior potency compared to sulfasalazine (SAS), a clinically approved system xc⁻ inhibitor. In HT-1080 fibrosarcoma cells, erastin inhibits cystine uptake with an IC50 of 0.20 µM, whereas SAS requires 450 µM to achieve equivalent inhibition. Similarly, in Calu-1 lung carcinoma cells, erastin exhibits an IC50 of 0.14 µM compared to 460 µM for SAS [1]. This represents an approximately 2,500-fold increase in potency, establishing erastin as the preferred tool for experiments requiring robust and specific system xc⁻ blockade.

Ferroptosis System xc- Inhibition Cancer Cell Death

Erastin and RSL3 Exhibit Divergent Cell Line Sensitivities and Distinct Rescue Profiles in Leukemia Models

In a panel of six leukemia cell lines (MV4-11, THP-1, HL-60, U-937, Jurkat, KOPT-K1), erastin and RSL3 displayed differential anti-proliferative effects. Erastin suppressed proliferation in all cell lines except THP-1, whereas RSL3 failed to suppress proliferation in both THP-1 and Jurkat cells [1]. Furthermore, ferrostatin-1 rescues RSL3-induced but not erastin-induced ferroptosis in certain contexts, underscoring that the downstream execution pathways differ [2]. This divergent response profile highlights the mechanistic distinction between system xc⁻ inhibition (erastin) and direct GPX4 inhibition (RSL3).

Leukemia Ferroptosis Inducer Selectivity Cell Line Profiling

Sorafenib Fails to Induce Ferroptosis in Multiple Cancer Cell Lines Unlike Erastin

While sorafenib has been reported as a ferroptosis inducer, a comprehensive comparative study using genetically engineered tumor cell lines and canonical ferroptosis inhibitors demonstrates that sorafenib does not induce ferroptosis across a wide range of tumor cell lines, in contrast to the cognate system xc⁻ inhibitors erastin and sulfasalazine [1]. The study provides unequivocal evidence that cell death induced by sorafenib is ferroptosis-independent in the tested lines, whereas erastin reliably triggers bona fide ferroptosis. This finding directly contradicts earlier claims and positions erastin as the gold standard for system xc⁻-dependent ferroptosis induction.

Ferroptosis Validation Kinase Inhibitor System xc- Specificity

Imidazole Ketone Erastin (IKE) Demonstrates Enhanced In Vivo Stability and Potency, Establishing a Clear Development Trajectory from Parent Erastin

Imidazole ketone erastin (IKE), a metabolically stable analog of erastin, was developed to overcome the limited in vivo stability of the parent compound. IKE inhibits glutamate release in human CCF-STTG1 astrocytoma cells with an IC50 of 30 nM, indicating potent system xc⁻ inhibition . In a diffuse large B cell lymphoma (DLBCL) xenograft model, IKE at 40 mg/kg significantly slowed tumor growth, an effect not achievable with parent erastin due to rapid metabolism [1]. This comparative data illustrates that while erastin is optimal for in vitro mechanistic studies, IKE is the preferred analog for in vivo applications requiring metabolic stability.

In Vivo Ferroptosis Metabolic Stability Xenograft Model

Erastin's Irreversible System xc⁻ Inhibition Enables Short-Exposure Synergy with Cisplatin

Erastin acts as an irreversible inhibitor of system xc⁻, a property not shared by all class members. A short exposure (as brief as 2 hours) to low micromolar concentrations of erastin causes a strong and persistent inhibition of system xc⁻, leading to sustained glutathione depletion [1]. This irreversible inhibition enables erastin to strongly potentiate the cytotoxic effects of cisplatin, effectively eradicating tumor cells when combined. In contrast, reversible system xc⁻ inhibitors may require continuous exposure to maintain efficacy.

Irreversible Inhibition Chemotherapy Synergy Cisplatin Potentiation

Erastin Attenuates Chemoresistance in Colorectal Cancer Stem Cells via SLC7A11 Inhibition

In colorectal cancer stem cell (CSC) models, erastin demonstrates a functional advantage over non-specific ferroptosis inducers by targeting SLC7A11. Erastin treatment (10 mg/kg intravenous every two days) in a mouse colorectal cancer model significantly inhibited ALDH1 activity, reduced sphere size and number, and attenuated chemoresistance [1]. This stem cell-targeting effect is mediated through specific SLC7A11 inhibition and ferroptosis induction, a property not uniformly observed with other ferroptosis inducers like RSL3, which acts downstream at GPX4.

Cancer Stem Cells Chemoresistance Colorectal Cancer

Recommended Application Scenarios for Erastin Based on Quantitative Differentiation Evidence


In Vitro Mechanistic Studies Requiring Potent and Specific System xc⁻ Inhibition

Given its ~2,500-fold greater potency than sulfasalazine in HT-1080 and Calu-1 cells [1], erastin is the optimal choice for in vitro experiments demanding robust cystine uptake blockade and subsequent ferroptosis induction. Its sub-micromolar IC50 values minimize off-target effects, enabling precise dissection of system xc⁻-dependent pathways in cancer cell death.

Ferroptosis Induction in T-ALL (Jurkat) Leukemia Models

As demonstrated by Kumada et al. (2024), erastin suppresses proliferation in Jurkat T-ALL cells whereas RSL3 is ineffective [2]. Researchers investigating ferroptosis in T-cell acute lymphoblastic leukemia should specifically procure erastin, as alternative inducers like RSL3 fail to elicit a response in this cell line.

Pulse-Treatment Experiments and Cisplatin Combination Therapy

Erastin's irreversible inhibition of system xc⁻ allows short exposure times (e.g., 2 hours) to produce sustained glutathione depletion and potentiate cisplatin cytotoxicity [3]. This property makes erastin uniquely suited for pulse-treatment protocols and combination chemotherapy studies where continuous drug exposure is impractical.

Colorectal Cancer Stem Cell Research and Chemoresistance Studies

Erastin effectively targets colorectal CSCs by inhibiting SLC7A11, reducing ALDH1 activity, and attenuating chemoresistance in vivo at 10 mg/kg [4]. This application is particularly relevant for researchers studying CSC biology and seeking to overcome therapy resistance in colorectal cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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